molecular formula C20H38N4O3 B14242138 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol CAS No. 188685-82-7

8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol

Katalognummer: B14242138
CAS-Nummer: 188685-82-7
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: VIQHPMYQSFNNLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with hydroxyamino and octyloxy groups

Vorbereitungsmethoden

The synthesis of 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxyamino and octyloxy groups. The final step involves the attachment of the octan-1-ol moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, while the octyloxy group can interact with hydrophobic regions. These interactions can affect various pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other pyrimidine derivatives with different substituents. For example:

    4-Hydroxy-2-quinolones: These compounds have similar biological activities but differ in their core structure.

    Imidazo[1,2-a]pyrimidines: These compounds share the pyrimidine core but have different substituents, leading to different properties and applications. The uniqueness of 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

188685-82-7

Molekularformel

C20H38N4O3

Molekulargewicht

382.5 g/mol

IUPAC-Name

8-[[4-(hydroxyamino)-6-octoxypyrimidin-2-yl]amino]octan-1-ol

InChI

InChI=1S/C20H38N4O3/c1-2-3-4-5-10-13-16-27-19-17-18(24-26)22-20(23-19)21-14-11-8-6-7-9-12-15-25/h17,25-26H,2-16H2,1H3,(H2,21,22,23,24)

InChI-Schlüssel

VIQHPMYQSFNNLA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=NC(=NC(=C1)NO)NCCCCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.